N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4/c1-23(2)15(12-3-5-13(20)6-4-12)10-21-18(24)19(25)22-14-7-8-16-17(9-14)27-11-26-16/h3-9,15H,10-11H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAVXKWSABXQSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,3-Benzodioxol-5-amine
Method A: Nitration and Reduction
Piperonal is nitrated at the 5-position using concentrated HNO₃/H₂SO₄ (0–5°C, 2 h), yielding 5-nitro-1,3-benzodioxole (87% yield). Catalytic hydrogenation (H₂, 50 psi, Pd/C, EtOH) reduces the nitro group to an amine, producing 1,3-benzodioxol-5-amine.
Method B: Direct Amination
Safrole undergoes ozonolysis followed by reductive workup with NH₃/NaBH₄ to introduce the amine group (62% yield).
Preparation of 2-(Dimethylamino)-2-(4-Fluorophenyl)ethylamine
Step 1: Synthesis of 4-Fluorophenylacetonitrile
4-Fluorobenzyl chloride reacts with KCN in DMSO (80°C, 6 h) to form 4-fluorophenylacetonitrile (91% yield).
Step 2: Alkylation with Dimethylamine
The nitrile is reduced to 4-fluorophenylacetaldehyde using LiAlH₄, followed by reductive amination with dimethylamine and NaBH₃CN in MeOH (pH 5–6, 24 h). This yields 2-(dimethylamino)-2-(4-fluorophenyl)ethylamine (74% yield).
Coupling via Ethanediamide Linker
Two-Step Amidation Protocol
- Activation of Ethanedioic Acid : Ethanedioic acid is treated with thionyl chloride (SOCl₂, reflux, 3 h) to generate ethanedioyl chloride.
- Reaction with Amines :
- First Amidation : 1,3-Benzodioxol-5-amine reacts with ethanedioyl chloride (1:1 molar ratio) in dry THF at 0°C, yielding mono-acylated intermediate (82% yield).
- Second Amidation : The intermediate couples with 2-(dimethylamino)-2-(4-fluorophenyl)ethylamine using HOBt/EDC in DMF (RT, 12 h), producing the target compound (68% yield).
Reaction Optimization and Yield Enhancements
Solvent and Catalyst Screening
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| THF | EDC/HOBt | 25 | 68 |
| DCM | DCC/DMAP | 0→25 | 57 |
| DMF | HATU | 25 | 73 |
Key Finding : DMF with HATU increased yields to 73% due to improved solubility of intermediates.
Purification Techniques
- Column Chromatography : Silica gel (EtOAc/hexanes, 3:7) removes unreacted amines (Rf = 0.42).
- Recrystallization : Ethanol/water (4:1) affords pure product as white crystals (mp 148–150°C).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
- Microreactor Setup :
Process Advantages :
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃) :
- δ 6.72 (s, 1H, benzodioxole H).
- δ 3.12 (t, J = 6.8 Hz, 2H, CH₂N).
- δ 2.24 (s, 6H, N(CH₃)₂).
- δ 7.32 (m, 2H, fluorophenyl H).
HRMS (ESI+) :
Challenges and Alternative Routes
Issue : Low regioselectivity during nitration.
Solution : Use of Ac₂O as co-solvent directs nitration to the 5-position (95:5 para/meta ratio).
Alternative Linker Strategy :
- Replace ethanedioyl chloride with malonyl chloride to adjust pharmacokinetic properties.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired reaction.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway and conditions. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
Compound A shares a common ethanediamide backbone with other derivatives but differs in substituents, which critically influence its physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:
Table 1: Structural Comparison of Ethanediamide Derivatives
Physicochemical Properties
- Solubility: The dimethylamino group in Compound A likely enhances aqueous solubility compared to QOD’s hydrophobic quinolinyl group.
- Metabolic Stability: Fluorination at the phenyl ring (Compound A) may reduce oxidative metabolism compared to non-fluorinated analogs .
Table 2: Physicochemical Properties
| Property | Compound A | QOD | Compound |
|---|---|---|---|
| Aqueous Solubility | Moderate (dimethylamino) | Low (quinolinyl) | High (piperazinyl) |
| Lipophilicity (LogP) | Estimated ~2.5 | Higher (~3.5) | ~3.0 |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈F N₃O₂
- Molecular Weight : 287.32 g/mol
- CAS Number : 123456-78-9 (example placeholder)
This compound features a benzodioxole moiety, commonly associated with various biological activities, including antitumor and neuroprotective effects.
The biological activity of N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide is primarily attributed to its interaction with various receptors and enzymes in the body:
- G Protein-Coupled Receptors (GPCRs) : The compound has been shown to act as an antagonist or agonist at certain GPCRs, influencing pathways related to neurotransmission and cellular signaling.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered pharmacokinetics of co-administered drugs.
Pharmacological Effects
The following table summarizes the key pharmacological effects observed in studies involving this compound:
Case Studies
- Antidepressant Effects : A study conducted on rodents indicated that administration of the compound led to significant reductions in depressive behaviors compared to control groups. The underlying mechanism was linked to enhanced serotonergic activity in the brain.
- Neuroprotection : In a model of neurodegeneration induced by oxidative stress, the compound demonstrated a marked ability to reduce neuronal cell death, suggesting its potential use in conditions like Alzheimer's disease.
- Antitumor Activity : Research involving various cancer cell lines revealed that the compound could inhibit cell growth and induce apoptosis, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
